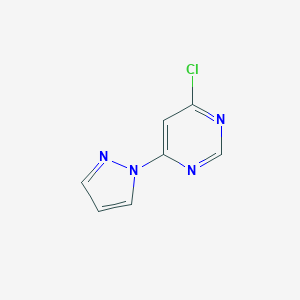

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFFLHBLUPAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442690 | |

| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114833-95-3 | |

| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Esteemed for its role as a versatile building block, particularly in the design of kinase inhibitors, a robust and reproducible synthetic protocol is paramount. This document outlines a field-proven method for its preparation via nucleophilic aromatic substitution (SNAr), followed by a rigorous analytical workflow to confirm its structural integrity and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both a practical synthesis protocol and the fundamental scientific principles that ensure its successful execution.

Introduction: The Significance of a Privileged Scaffold

Pyrimidine and pyrazole are foundational heterocyclic scaffolds in drug discovery, appearing in a multitude of FDA-approved therapeutics.[1][2] The fusion of these two rings into the this compound structure creates a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The pyrimidine ring acts as a versatile anchor, while the pyrazole moiety can engage in various non-covalent interactions within a biological target's binding site.

The chloro-substituent at the 4-position is of particular strategic importance. It serves as a reactive handle, allowing for further functionalization through nucleophilic substitution reactions. This enables the generation of diverse chemical libraries for screening against biological targets such as kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases. A reliable and well-characterized supply of this intermediate is therefore a critical first step in many drug discovery programs.

This guide details a standard and efficient laboratory-scale synthesis, moving beyond a simple recipe to explain the critical parameters and mechanistic underpinnings that govern the reaction's success.

Synthesis Methodology: A Controlled Nucleophilic Aromatic Substitution

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and pyrazole.

Principle of the Reaction

The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring, being electron-deficient due to the electronegativity of its two nitrogen atoms, is susceptible to nucleophilic attack. This effect is enhanced by the two electron-withdrawing chlorine atoms. The pyrazole anion, generated in situ by a base, acts as the nucleophile, attacking one of the chlorine-bearing carbons (C4 or C6).

The selectivity for monosubstitution at the C4 position over the C2 position is a well-documented phenomenon in pyrimidine chemistry.[3] This regioselectivity is primarily governed by electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4/C6 positions, making them more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3] The reaction forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[4] Aromaticity is then restored by the elimination of a chloride ion, yielding the final product. While often depicted as a two-step process, recent studies suggest many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single, asynchronous transition state.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.

Caption: A workflow diagram illustrating the synthesis and purification process.

Detailed Experimental Protocol

Reagents and Materials:

-

4,6-Dichloropyrimidine

-

Pyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (or Isopropanol for recrystallization)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,6-dichloropyrimidine (1.0 eq), pyrazole (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq).

-

Scientist's Insight: Using a slight excess of pyrazole can help drive the reaction to completion. Potassium carbonate is a crucial component; it acts as a base to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion. It is preferred over soluble organic bases like triethylamine for its ease of removal during workup.

-

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4,6-dichloropyrimidine.

-

Scientist's Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the pyrazolate anion highly reactive. Ensure the DMF is anhydrous to prevent unwanted side reactions.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4,6-dichloropyrimidine) is consumed (typically 4-8 hours).

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.

-

Scientist's Insight: This "crashing out" procedure is effective because the organic product is insoluble in water, while the DMF solvent, excess base, and salt byproducts are soluble and are washed away.

-

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid generously with cold deionized water to remove any residual DMF and salts.

-

Drying: Dry the collected solid under vacuum to obtain the crude product. The product is typically a light brown or off-white solid.[6]

-

Purification: For most applications, the crude product requires further purification. Recrystallization from a suitable solvent like ethanol or isopropanol is generally effective in yielding a pure crystalline solid.

Comprehensive Characterization: Validating the Molecular Identity

Rigorous characterization is a non-negotiable component of synthesis, ensuring the material produced is indeed the target compound and meets the required purity standards.

Chemical Structure and Properties

The following diagram shows the chemical structure of the target compound.

Caption: Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [6] |

| Molecular Weight | 180.59 g/mol | [6] |

| Appearance | Light brown to off-white solid | [6] |

| Purity | Typically >98% after recrystallization | [6] |

Spectroscopic and Analytical Data

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques. Below are the expected results.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals are distinct and well-resolved.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.15 | s | - | H-2 (Pyrimidine) |

| ~8.80 | d | ~2.6 | H-5' (Pyrazole) |

| ~7.85 | s | - | H-5 (Pyrimidine) |

| ~7.75 | d | ~1.8 | H-3' (Pyrazole) |

| ~6.60 | dd | ~2.6, ~1.8 | H-4' (Pyrazole) |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 181.0

-

Isotopic Pattern: A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes is a definitive indicator of a monochlorinated compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups.

-

Key Absorptions (cm⁻¹): Look for characteristic peaks for C=N stretching within the aromatic rings (~1550-1600 cm⁻¹) and C-H stretching of the aromatic protons (>3000 cm⁻¹).

Safety Precautions

-

4,6-Dichloropyrimidine: Is a corrosive and toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyrazole: Is harmful if swallowed or in contact with skin.

-

DMF: Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle in a well-ventilated fume hood.

-

The reaction should be conducted in a fume hood at all times.

Conclusion

This guide has presented a robust and well-vetted protocol for the synthesis of this compound. By understanding the principles of the underlying SNAr reaction and adhering to the detailed experimental and characterization procedures, researchers can confidently produce this valuable chemical intermediate with high purity. The successful synthesis and rigorous validation of this building block are foundational to the advancement of drug discovery projects that leverage its unique structural and chemical properties.

References

- Vertex AI Search, based on an unspecified source.

-

Ogurtsov, V. A., & Zhidkova, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

-

Ogurtsov, V. A., & Zhidkova, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

-

ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. [Link]

- ACS Publications.

- ACS Publications. (2025).

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

Growing Science. (2020). L-proline catalyzed one-pot synthesis of pyrazol-pyrimidine derivatives and evaluation of their antibacterial activity. Current Chemistry Letters. [Link]

- ResearchGate. (2021).

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

NIH National Library of Medicine. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

-

SlideShare. (2018). Pyrazole. [Link]

-

YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

-

NIH National Library of Medicine. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

NIH National Library of Medicine. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

Physicochemical properties of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and potential biological relevance of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. While some data points are derived from supplier information, others, particularly those pertaining to solubility and partition coefficients, are based on computational predictions due to a lack of extensive experimental data in publicly accessible literature.

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| CAS Number | 114833-95-3 | [1] |

| Purity | Typically ≥98% | [1] |

| Predicted pKa | 10.22 ± 0.20 | [3] |

Note: Predicted values should be confirmed through experimental validation.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the nucleophilic substitution of a dichloro-pyrimidine with pyrazole. The following protocol is based on established methodologies for the synthesis of similar pyrazolyl-pyrimidine derivatives.[4][5][6]

Materials:

-

4,6-Dichloropyrimidine

-

1H-Pyrazole

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) and 1H-pyrazole (1.1 eq) in anhydrous DMF.

-

To this solution, add potassium carbonate (2.0 eq) as a base.

-

Stir the reaction mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9][10]

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified compound is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments of the pyrazole and pyrimidine rings.

Mass Spectrometry (MS): [5][11][12][13]

-

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to determine the accurate mass of the molecular ion.

-

The observed m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

-

Analysis of the fragmentation pattern can provide additional structural confirmation.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and kinase inhibitory properties.[14][15][16][17][18][19][20][21][22] Many derivatives of this class act as inhibitors of various protein kinases that are crucial components of intracellular signaling pathways regulating cell growth, differentiation, and survival.

A potential mechanism of action for compounds based on this scaffold involves the inhibition of key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway.

Caption: A potential signaling pathway targeted by this compound.

The diagram above illustrates a hypothetical mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling cascade. Such inhibition would disrupt the downstream signaling events that promote cell proliferation and survival, a common strategy in cancer therapeutics. The herbicidal activity of some pyrazolyl-pyrimidine derivatives has also been reported, suggesting potential applications in agriculture.[23] Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98% [m.chemicalbook.com]

- 3. 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 30129-53-4 [amp.chemicalbook.com]

- 4. clausiuspress.com [clausiuspress.com]

- 5. mdpi.com [mdpi.com]

- 6. heteroletters.org [heteroletters.org]

- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 20. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 180.59 g/mol | --INVALID-LINK-- |

| Appearance | Light brown solid | --INVALID-LINK-- |

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is not extensively reported. The following tables are constructed based on data from structurally similar compounds and computational predictions.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios for various adducts of the parent molecule are provided below. These values are useful for mass spectrometry analysis and identification.[1]

| Adduct | m/z |

| [M+H]⁺ | 181.02756 |

| [M+Na]⁺ | 203.00950 |

| [M-H]⁻ | 179.01300 |

| [M+NH₄]⁺ | 198.05410 |

| [M+K]⁺ | 218.98344 |

NMR Spectroscopy (Analog-Based)

Precise ¹H and ¹³C NMR data for this compound are not available. However, analysis of related pyrazole-substituted pyrimidines suggests the expected chemical shift regions. For example, in a related compound, 4-chloro-2-hydrazino-6-methylpyrimidine, the pyrimidine ring proton appears at δ 6.28 ppm.[2] For pyrazolo[1,5-a]pyrimidine systems, proton signals are well-documented and can serve as a reference for the pyrazole moiety.

Infrared (IR) Spectroscopy (Analog-Based)

Based on related structures, the IR spectrum of this compound is expected to show characteristic peaks for C=N stretching within the pyrimidine and pyrazole rings, as well as C-H stretching of the aromatic rings. General conditions for recording IR spectra of similar compounds often involve using a Perkin-Elmer 1000 instrument with KBr pellets.[2]

Experimental Protocols (General Approach)

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic strategy can be inferred from the synthesis of analogous compounds, which typically involves the nucleophilic substitution of a di-chlorinated pyrimidine with pyrazole.

General Synthesis Workflow

The synthesis would likely proceed by reacting 4,6-dichloropyrimidine with 1H-pyrazole in the presence of a base. The reaction progress would be monitored by Thin Layer Chromatography (TLC).

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a diagram of a known signaling pathway involving related pyrimidine-based drugs, such as kinase inhibitors, can serve as a conceptual model for its potential mechanism of action. Many pyrimidine derivatives are known to target protein kinases.

Conclusion

While this compound is a commercially available compound with potential applications in drug discovery, there is a notable absence of comprehensive, publicly accessible spectroscopic and synthetic data in the scientific literature. The information provided in this guide, based on predictions and data from analogous structures, serves as a preliminary reference for researchers. Further experimental work is required to fully characterize this compound and elucidate its chemical and biological properties.

References

Crystal Structure Analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document presents a detailed framework for its analysis. This includes a plausible synthesis route, standardized experimental protocols for single-crystal X-ray diffraction, and illustrative tables of expected crystallographic and geometric data based on closely related structures. Furthermore, this guide employs Graphviz visualizations to delineate the experimental workflow, offering a clear and logical representation of the structure determination process. This document is intended to serve as a valuable resource for researchers engaged in the structural elucidation of novel pyrimidine-based compounds.

Introduction

Pyrimidine and pyrazole moieties are fundamental scaffolds in the design of pharmacologically active agents, exhibiting a wide range of biological activities. The compound this compound integrates both of these important heterocyclic systems. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced therapeutic potential.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical properties and biological interactions of a molecule. This guide outlines the essential steps and considerations for the crystal structure analysis of the title compound.

Synthesis and Crystallization

The synthesis of this compound can be hypothetically achieved through a nucleophilic substitution reaction. A plausible synthetic pathway is outlined below.

Hypothetical Synthesis Pathway

A common method for the synthesis of similar pyrazolyl-pyrimidines involves the reaction of a di-chlorinated pyrimidine with pyrazole in the presence of a base.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Synthesis

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole (1.0 eq) and a base like potassium carbonate (1.2 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed method.

-

Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of well-defined single crystals over a period of several days to weeks.

Characterization

Prior to crystal structure analysis, the synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Data |

| Molecular Formula | C₇H₅ClN₄[3] |

| Molecular Weight | 180.59 g/mol [3] |

| ¹H NMR | Peaks corresponding to the pyrimidine and pyrazole ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and pyrazole rings. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

| FT-IR | Characteristic absorption bands for C-N, C=N, and C-Cl bonds. |

Crystal Structure Analysis

The core of this technical guide is the detailed methodology for determining the crystal structure of the title compound.

Experimental Workflow: Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a single crystal involves several key steps, as illustrated in the following workflow diagram.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 170 K) to minimize thermal vibrations.[4] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic and Geometric Data

The following tables present hypothetical but plausible crystallographic and geometric data for this compound, based on the analysis of similar heterocyclic structures.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₇H₅ClN₄ |

| Formula weight | 180.59 |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Note: Italicized values are placeholders and would be determined experimentally.

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.73 - 1.75 |

| N(1)-C(6) | 1.32 - 1.34 |

| N(1)-C(2) | 1.33 - 1.35 |

| N(3)-C(4) | 1.31 - 1.33 |

| C(4)-C(5) | 1.38 - 1.40 |

| C(5)-C(6) | 1.37 - 1.39 |

| C(6)-N(7) | 1.38 - 1.40 |

| N(7)-N(8) | 1.36 - 1.38 |

| N(8)-C(9) | 1.33 - 1.35 |

| C(9)-C(10) | 1.37 - 1.39 |

| C(10)-C(11) | 1.35 - 1.37 |

| C(11)-N(7) | 1.34 - 1.36 |

Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C(2)-N(1)-C(6) | 115 - 117 |

| N(1)-C(2)-N(3) | 126 - 128 |

| C(2)-N(3)-C(4) | 115 - 117 |

| N(3)-C(4)-C(5) | 124 - 126 |

| C(4)-C(5)-C(6) | 116 - 118 |

| N(1)-C(6)-C(5) | 121 - 123 |

| C(5)-C(6)-N(7) | 118 - 120 |

| C(6)-N(7)-N(8) | 118 - 120 |

| C(6)-N(7)-C(11) | 130 - 132 |

| Torsion Angle | Value (°) |

| C(5)-C(6)-N(7)-N(8) | 0 ± 10 or 180 ± 10 |

Conclusion

This technical guide has detailed the necessary procedures for the synthesis, crystallization, and comprehensive crystal structure analysis of this compound. While the definitive crystal structure remains to be determined, the provided protocols and hypothetical data serve as a robust framework for researchers in the field. The elucidation of the three-dimensional structure of this and related compounds is a critical step in the development of novel therapeutic agents, enabling a deeper understanding of their biological function at the molecular level. The application of the methodologies described herein will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 2. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Derivatives

Abstract

The 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. The presence of a pyrazole ring fused to a pyrimidine core is a recurring motif in compounds exhibiting significant pharmacological properties, including anticancer, antimicrobial, and specific enzyme inhibitory activities. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders it an excellent electrophilic site for nucleophilic substitution, enabling the facile generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel derivatives based on this scaffold. We will detail a logical screening cascade, from broad phenotypic assays to specific mechanistic studies, emphasizing the scientific rationale behind each experimental choice and providing robust, validated protocols for execution.

The Strategic Importance of the Pyrazolopyrimidine Core

The convergence of pyrazole and pyrimidine rings creates a bioisostere of purine, allowing these derivatives to interact with a wide range of biological targets, particularly those that bind purine-based endogenous ligands like ATP. This inherent biological relevance has positioned pyrazolopyrimidine derivatives as focal points in drug discovery programs targeting kinases, polymerases, and other ATP-dependent enzymes. Our focus, the this compound, is not just a compound but a strategic platform. The chloro group is a synthetically tractable leaving group, providing a direct route to introduce diverse functionalities and modulate the steric and electronic properties of the molecule to optimize target engagement and pharmacological effect.

A well-designed screening strategy is paramount to efficiently sift through a library of derivatives to identify promising "hit" compounds. The workflow should be logical and resource-conscious, beginning with broad, high-throughput screens to assess general bioactivity and progressively narrowing the focus to more specific, mechanism-of-action studies for the most potent hits.

Caption: A logical workflow for drug discovery screening.

Primary Screening: Assessing Anticancer Potential via Cytotoxicity

A primary goal for screening pyrazolopyrimidine derivatives is the identification of anticancer activity. The most direct method to establish this is to measure a compound's ability to reduce the viability of cancer cell lines. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.

Causality: The Principle of the MTT Assay

The MTT assay measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability. The core of the assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells. Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells in the well.

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the pyrimidine derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Unlocking the Therapeutic Potential of Pyrazolopyrimidines: A Technical Guide to Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. Its inherent ability to mimic the adenine base of ATP allows for potent and selective inhibition of a wide range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2] This in-depth technical guide provides a comprehensive overview of the mechanism of action of pyrazolopyrimidine compounds, focusing on their primary kinase targets and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

Pyrazolopyrimidine derivatives primarily function as ATP-competitive inhibitors.[1][2] The fused pyrazole and pyrimidine ring system is a bioisostere of the adenine ring of ATP, enabling these compounds to bind to the ATP-binding pocket of protein kinases.[1][3] This interaction with the hinge region of the kinase domain prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and inhibiting the signaling cascade.[1] The versatility of the pyrazolopyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets.[1][4]

Key Kinase Targets and Associated Signaling Pathways

Pyrazolopyrimidine-based inhibitors have been successfully developed against a multitude of oncogenic kinases. The following sections detail the major targets and their respective signaling pathways.

Src Family Kinases (SFKs)

Src, a non-receptor tyrosine kinase, is a key player in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[5] Its overexpression and activation are implicated in various cancers.[5] Pyrazolopyrimidine compounds, such as the well-known inhibitor PP1 and its analogs, have demonstrated potent inhibition of Src kinases.[6]

Below is a simplified representation of the Src signaling pathway and the point of inhibition by pyrazolopyrimidine compounds.

Bcr-Abl Kinase

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML).[7] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival. Pyrazolopyrimidine-based inhibitors have been developed to target Bcr-Abl, including those designed to overcome resistance to first-line therapies like imatinib, particularly the T315I gatekeeper mutation.[7][8]

The following diagram illustrates the central role of Bcr-Abl in CML and its inhibition.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response.[9] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases.[9] Pyrazolopyrimidine derivatives have been developed as potent inhibitors of JAK kinases.[10]

A simplified diagram of the JAK-STAT pathway is shown below.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling and B-cell development.[6] It is a validated target in B-cell malignancies. Ibrutinib, a pyrazolopyrimidine-based covalent inhibitor of BTK, is a clinically approved drug for various B-cell cancers.[11]

The BTK signaling pathway is depicted below.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers. Pyrazolopyrimidine compounds have been designed to selectively inhibit different isoforms of PI3K.[3]

An overview of the PI3K/AKT/mTOR pathway is shown below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[12] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy to block tumor angiogenesis. Certain pyrazolopyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.[12]

The VEGFR-2 signaling cascade is illustrated below.

Quantitative Data on Pyrazolopyrimidine Inhibitors

The inhibitory potency of pyrazolopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative IC50 values for various pyrazolopyrimidine derivatives against their target kinases.

Table 1: Inhibitory Activity of Pyrazolopyrimidine Compounds against Src Family Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| PP1 | LCK | 5 | [6] |

| PP1 | Fyn | 6 | [6] |

| PP2 | LCK | 4 | [6] |

| PP2 | Fyn | 3 | [6] |

| eCF506 | SRC | <0.5 | [13] |

| Dasatinib (control) | SRC | 0.8 | [13] |

| SI306 | Src | 11,200 (in GIN8 cells) | [14] |

Table 2: Inhibitory Activity of Pyrazolopyrimidine Compounds against Bcr-Abl Kinase

| Compound | Target Kinase | IC50 (nM) | Reference |

| Alkyne-containing pyrazolopyrimidines | Abl T315I | Potent inhibition | [7] |

| Ponatinib (control) | Bcr-Abl WT | High potency | [7] |

| Ponatinib (control) | Bcr-Abl T315I | High potency | [7] |

Table 3: Inhibitory Activity of Pyrazolopyrimidine Compounds against Janus Kinases (JAKs)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine series | Jak2 | Potent inhibition | [10] |

| Ruxolitinib (Jakafi) | JAK1/2 | - | [9] |

Table 4: Inhibitory Activity of Pyrazolopyrimidine Compounds against Bruton's Tyrosine Kinase (BTK)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Ibrutinib | BTK | 0.5 | [6] |

| Acalabrutinib | BTK | 3 | [6] |

| Zanubrutinib | BTK | - | [6] |

| Compound 12a | BTK | 21 | [15] |

Table 5: Inhibitory Activity of Pyrazolopyrimidine Compounds against Phosphoinositide 3-Kinases (PI3Ks)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 49 | PI3Kα | 2.6 | [3] |

| Compound 50 | PI3Kα | - | [3] |

| CPL302253 (54) | PI3Kδ | 2.8 | [16] |

Table 6: Inhibitory Activity of Pyrazolopyrimidine Compounds against VEGFR-2

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 10k | VEGFR-2 | - | [12] |

Experimental Protocols for Mechanism of Action Studies

A hierarchical approach is typically employed to characterize the mechanism of action of pyrazolopyrimidine inhibitors, progressing from in vitro biochemical assays to cell-based and in vivo models.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a pyrazolopyrimidine-based kinase inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) and inhibitory constant (Ki) of a pyrazolopyrimidine compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via luminescence or fluorescence)

-

Pyrazolopyrimidine inhibitor at various concentrations

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Detection system (scintillation counter, luminometer, or fluorescence plate reader)

Protocol:

-

Prepare serial dilutions of the pyrazolopyrimidine inhibitor in the kinase reaction buffer.

-

In a 96-well plate, add the purified kinase, the kinase-specific substrate, and the inhibitor at different concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).

-

Detect the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiolabeled methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format, or a coupled enzyme system can be used to measure ATP depletion.

-

Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic or cytostatic effect of a pyrazolopyrimidine compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazolopyrimidine inhibitor at various concentrations

-

96-well cell culture plates

-

MTS reagent (containing a tetrazolium salt and an electron-coupling reagent)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pyrazolopyrimidine inhibitor in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Engagement and Downstream Signaling

Objective: To confirm that the pyrazolopyrimidine inhibitor engages its target kinase within the cell and inhibits downstream signaling pathways.

Materials:

-

Cancer cell line of interest

-

Pyrazolopyrimidine inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cancer cells with the pyrazolopyrimidine inhibitor at various concentrations for a specific time.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-Src).

-

Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a primary antibody for the total form of the target kinase to ensure equal protein loading.

-

Repeat the process for downstream signaling proteins to assess the inhibition of the pathway.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a pyrazolopyrimidine compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Pyrazolopyrimidine inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Inject the cancer cells subcutaneously into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the pyrazolopyrimidine inhibitor to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the tumor growth curves for the treatment and control groups to assess the anti-tumor efficacy of the compound.

Conclusion

Pyrazolopyrimidine-based compounds represent a highly versatile and successful class of kinase inhibitors with significant therapeutic potential, particularly in oncology. A thorough understanding of their mechanism of action, target engagement, and effects on cellular signaling pathways is crucial for their continued development and clinical application. The experimental approaches outlined in this guide provide a robust framework for the comprehensive evaluation of novel pyrazolopyrimidine derivatives, from initial in vitro screening to preclinical in vivo validation. By leveraging these methodologies, researchers can effectively advance the discovery and development of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. shutterstock.com [shutterstock.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its fundamental role as a constituent of the nucleobases cytosine, thymine, and uracil places it at the very core of genetic material and biological processes. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a foundational template for the design and discovery of a vast array of therapeutic agents. This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to the evolution of their synthesis, and provides a practical resource on their biological evaluation and mechanisms of action.

A Historical Odyssey: From Natural Products to Laboratory Synthesis

The journey of the pyrimidine ring began not with its synthesis, but with its isolation from a natural source. In 1818, Brugnatelli first isolated a pyrimidine derivative, alloxan, through the oxidation of uric acid. However, it was not until 1879 that the first laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid. The systematic investigation into the chemistry of pyrimidines was pioneered by Adolf Pinner, who, beginning in 1884, developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines. These early discoveries laid the groundwork for over a century of innovation in pyrimidine chemistry, transforming this simple heterocycle into a cornerstone of modern drug discovery.

The Art of the Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the pyrimidine core has been a driving force behind its widespread use in medicinal chemistry. Over the decades, a diverse armamentarium of synthetic methodologies has been developed, ranging from classical condensation reactions to highly efficient multicomponent strategies.

The Biginelli Reaction: A Timeless Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea remains a highly relevant and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The operational simplicity and atom economy of the Biginelli reaction have made it a mainstay in combinatorial and medicinal chemistry.

Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| HCl | Ethanol | Reflux | 4-5 h | 75 |

| Sulfamic Acid (20 mol%) | Ethanol | 80 | 3 h | 89 |

| Sulfamic Acid (20 mol%) | Solvent-Free (Microwave) | - (300 W) | 3 min | 95 |

| Yb(OTf)₃ | Solvent-Free | - | - | Increased |

| InCl₃ | - | - | - | Improved |

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis provides a versatile method for the preparation of 2-substituted pyrimidines through the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester or a malonic ester.[3][4] This reaction is particularly valuable for accessing a wide range of substitution patterns on the pyrimidine ring.

Multicomponent Reactions: A Paradigm of Efficiency

Modern synthetic chemistry has increasingly embraced multicomponent reactions (MCRs) for their ability to generate molecular complexity in a single step. The synthesis of highly substituted pyrimidines is an area where MCRs have had a significant impact, offering rapid access to diverse chemical libraries. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, showcasing the power of this approach.[5]

Biological Significance: A Plethora of Pharmacological Activities

The structural diversity achievable through the synthesis of substituted pyrimidines has translated into a broad spectrum of biological activities. Pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) |

| Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer | Palbociclib (approved drug) |

| Pyrido[2,3-d]pyrimidine | ERK/PI3K | - | Potent inhibition |

| Pyrido[2,3-d]pyrimidine | DHFR | - | 6.5 |

| Pyrimidine-sulfonamide hybrid | Hippo signaling pathway | MGC-803, SGC-7901 | - |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | CDK2 | Various | Ki = 0.005 |

Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs

| Compound | Virus | IC₅₀ (µM) |

| Nucleoside Analog 2i | Influenza A (H1N1) | 57.5 |

| Nucleoside Analog 5i | Influenza A (H1N1) | 24.3 |

| Nucleoside Analog 11c | Influenza A (H1N1) | 29.2 |

| Bicyclic Pyrimidine Nucleoside Analog (CF-1743) | Varicella-Zoster Virus (VZV) | 0.0002 |

Table 4: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |

| Pyridopyrimidine derivative 5b | Gram-positive & Gram-negative | 0.48 - 3.91 |

| Pyridopyrimidine derivative 5c | Gram-positive & Gram-negative | 0.48 - 3.91 |

| Pyridopyrimidine derivative 5f | Gram-positive & Gram-negative | 0.48 - 3.91 |

| Pyridopyrimidine derivative 6 | Gram-positive & Gram-negative | 0.48 - 3.91 |

| Pyridopyrimidine derivative 7 | Gram-positive & Gram-negative | 0.48 - 3.91 |

| Pyridopyrimidine derivative 14a | Gram-positive & Gram-negative | 0.48 - 3.91 |

Table 5: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound | Target | IC₅₀ (µM) |

| Thiazolo[4,5-d]pyrimidine 48g | COX-2 | 0.87 |

| Pyrimidine derivative 5 | COX-2 | 0.04 |

| Pyrimidine derivative 6 | COX-2 | 0.04 |

| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 |

| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 |

Signaling Pathways and Mechanisms of Action

A significant number of pyrimidine-based drugs exert their therapeutic effects by modulating the activity of key signaling pathways involved in disease pathogenesis. As potent kinase inhibitors, they have become invaluable tools in oncology.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6][7][8] Aberrant EGFR signaling is a hallmark of many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

CDK-Cyclin Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[9][10][11][12] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors can target specific CDKs, such as CDK4/6 and CDK2, to induce cell cycle arrest.

CDK-Mediated Cell Cycle Regulation and Inhibition.

Experimental Protocols

To facilitate further research and development in the field of substituted pyrimidines, this section provides detailed methodologies for key synthetic and biological evaluation procedures.

Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli Reaction Product)

Materials:

-

4-Chlorobenzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture with stirring for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted pyrimidine against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Substituted pyrimidine inhibitor (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the substituted pyrimidine inhibitor in the kinase assay buffer.

-

In a microplate, add the kinase, the kinase-specific substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution or by adding the detection reagent.

-

Measure the kinase activity using a microplate reader according to the manufacturer's instructions for the chosen detection reagent.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a substituted pyrimidine against a specific bacterial strain.

Materials:

-

Substituted pyrimidine compound (dissolved in a suitable solvent)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare a serial two-fold dilution of the substituted pyrimidine compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substituted pyrimidine on a cancer cell line.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyrimidine compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted pyrimidine compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

This guide provides a foundational understanding of the discovery, synthesis, and biological importance of substituted pyrimidines. The provided data and protocols serve as a practical resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. The continued exploration of novel synthetic routes and biological targets will undoubtedly lead to the development of the next generation of pyrimidine-based medicines.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine CAS number and supplier information

An In-depth Technical Guide to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical properties, a robust synthesis protocol, its critical role as an intermediate in the development of therapeutic agents, and practical information regarding its procurement and handling.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom, making it an ideal precursor for further chemical modification. Its identity and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 114833-95-3 | [1] |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| InChI Key | HDRFFLHBLUPAKE-UHFFFAOYSA-N | [3][4] |

| SMILES | Clc1cc(ncn1)-n2cccn2 | [3][4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the chlorination of its corresponding pyrimidinone precursor. This transformation is a cornerstone reaction in heterocyclic chemistry, enabling the conversion of a relatively inert hydroxyl group (in its tautomeric form) into a highly reactive leaving group (chloride).

Experimental Protocol: Chlorination of 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

This protocol is based on established methods for converting hydroxypyrimidines to chloropyrimidines.[5][6]

-

Reagent Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (1 equivalent) to the flask.

-

Reaction Setup : Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent in many cases. For less soluble precursors, a high-boiling inert solvent like toluene may be used.[6]

-

Heating and Reflux : Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.

-

Neutralization and Extraction : Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or aqueous ammonia, until a pH of 7-8 is reached. The product will often precipitate as a solid.

-

Isolation : If a solid precipitates, it can be collected by filtration, washed with cold water, and dried under a vacuum. If the product remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Causality and Mechanistic Insight

The choice of phosphorus oxychloride (POCl₃) is critical. The pyrimidinone starting material exists in tautomeric equilibrium with its hydroxypyrimidine form. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately transforms the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces this group, resulting in the desired 4-chloro derivative. This SₙAr (Nucleophilic Aromatic Substitution) type mechanism is fundamental for activating such heterocyclic systems for further diversification.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via chlorination.

Applications in Drug Discovery and Development

The pyrazole and pyrimidine rings are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] Their combination into a pyrazolopyrimidine scaffold results in a versatile template for designing enzyme inhibitors and other biologically active molecules.[9]

This compound is a key intermediate for accessing a diverse library of pyrimidine derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines. This strategy is central to the synthesis of kinase inhibitors, where a substituted amine often forms a critical hydrogen bond with the hinge region of the enzyme's active site.

The pyrazole moiety itself can engage in additional hydrogen bonding or van der Waals interactions, while the pyrimidine core serves as a rigid scaffold to correctly orient these interacting groups. Compounds containing the pyrazolopyrimidine core have shown potential as antitumor and anti-inflammatory agents.[7][10]

Scaffold-Based Drug Design Workflow

Caption: Utility as a scaffold in discovery chemistry.

Supplier and Procurement Information

This compound is available from several chemical suppliers catering to the research and development market. Researchers are advised to request a certificate of analysis to confirm purity.[3]

| Supplier | Purity | Notes |

| Apollo Scientific | 98% | Intended for laboratory use only.[1][2] |

| Sigma-Aldrich (AldrichCPR) | Not specified | Provided for early discovery research; buyer assumes responsibility for confirming identity and purity.[3] |

| AK Scientific (AKSci) | Not specified | For research and development use only.[11] |

| BLDpharm | Not specified | Availability of NMR, HPLC, and other analytical data.[12] |

Safety and Handling

-

Storage : Store in a cool, dry place. The compound is classified as a combustible solid (Storage Class 11).

-

Handling : As with all laboratory chemicals, this compound must be handled by technically qualified persons using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound, with CAS number 114833-95-3, is a valuable and versatile building block for drug discovery and medicinal chemistry. Its well-defined synthesis and the reactivity of its chlorine atom provide a reliable entry point for creating diverse libraries of novel compounds. The proven importance of the pyrazolopyrimidine scaffold in targeting key enzymes, such as kinases, ensures that this intermediate will continue to be a compound of high interest for researchers developing next-generation therapeutics.

References

-

Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

-

This compound. PubChemLite. [Link]

-